molecular formula C17H18N2O2S B2444451 N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide CAS No. 852139-20-9

N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2444451
CAS No.: 852139-20-9
M. Wt: 314.4
InChI Key: PNDLYDIYFZLGKE-UHFFFAOYSA-N
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Description

N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide ( 852139-20-9) is a synthetic compound of significant interest in scientific research, belonging to the class of indole derivatives. With a molecular weight of 314.4 g/mol and a molecular formula of C17H18N2O2S, this compound features a 1,2-dimethylindole core structure linked to a benzenesulfonamide group . This specific molecular architecture makes it a valuable building block in medicinal chemistry for the design and synthesis of more complex molecules . The integration of the indole scaffold, which is known for its wide spectrum of biological activities, with the versatile benzenesulfonamide functional group, creates a molecule with potential for diverse research applications . Indole derivatives are extensively investigated for their antiviral, anti-inflammatory, anticancer, antioxidant, and antimicrobial properties . Specifically, benzenesulfonamide-containing compounds have been identified as promising kinase inhibitors with anticancer potential and are being explored as inhibitors of mitochondrial ATP production in pancreatic cancer cells . The benzenesulfonamide moiety is known to enhance binding affinity through hydrogen bonding, allowing for targeted interactions with various enzymes and receptors . Applications in Research: • Medicinal Chemistry & Drug Discovery: Serves as a key synthetic intermediate for constructing novel compounds, particularly in the development of kinase inhibitors and metabolic inhibitors . • Cancer Research: Analogous structures are studied for their cytotoxic effects and potential to inhibit proliferation in various human cancer cell lines . • Chemical Biology: Useful as a probe for investigating protein-ligand interactions and mechanism of action studies, given its ability to interact with specific molecular targets . Handling and Safety: This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-13-10-15-11-14(8-9-17(15)19(13)2)12-18-22(20,21)16-6-4-3-5-7-16/h3-11,18H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDLYDIYFZLGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the Fischer indole synthesis and employing automated systems for methylation and sulfonamide formation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. The sulfonamide group can interact with proteins, affecting their function and leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide is unique due to the combination of the indole ring and the benzenesulfonamide group, which imparts distinct chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets, making it a valuable compound in scientific research .

Biological Activity

N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising an indole moiety linked to a benzenesulfonamide group. The indole ring is known for its ability to interact with various biological targets, while the sulfonamide group enhances binding affinity through hydrogen bonding.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its structure allows it to disrupt bacterial cell wall synthesis and inhibit enzymatic functions critical for bacterial survival.
  • Anticancer Potential : The compound has been evaluated for its anticancer effects, particularly against several human tumor cell lines. For instance, it demonstrated notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation in cancerous cells .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The indole ring can modulate the activity of various enzymes involved in cancer progression and microbial resistance.
  • Receptor Binding : The sulfonamide group enhances interaction with specific receptors, potentially leading to altered signaling pathways associated with cell growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerSignificant cytotoxicity in human tumor cell lines
Enzyme InhibitionModulates key enzymatic pathways

Case Study: Anticancer Efficacy

In a study conducted on various human cancer cell lines, this compound exhibited varying degrees of cytotoxicity. For example:

  • Cell Line : Human ovarian adenocarcinoma (OVXF 899)
    • IC50 Value : Approximately 2.76 µM
    • Effect : Induced apoptosis and inhibited cell cycle progression .

This case highlights the compound's potential as a therapeutic agent in oncology.

Q & A

Q. What synthetic methodologies are optimal for preparing N-((1,2-dimethyl-1H-indol-5-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves coupling a benzenesulfonyl chloride derivative with a substituted indole precursor (e.g., 1,2-dimethyl-1H-indol-5-ylmethanamine). Key steps include:

  • Base selection : Triethylamine or pyridine is used to neutralize HCl generated during sulfonamide bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity, while low temperatures (0–5°C) minimize side reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane resolves unreacted sulfonyl chlorides and indole intermediates. Yield improvements (>70%) are achieved via iterative recrystallization in ethanol/water .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL-2018) provides precise bond lengths, angles, and torsional conformations. For example:

  • Indole core geometry : Planarity deviations (<5°) indicate steric strain from methyl groups at positions 1 and 2 .
  • Sulfonamide conformation : Dihedral angles between the benzene ring and indole system (typically 60–80°) reveal non-coplanar arrangements, influencing π-π stacking in supramolecular assemblies .
  • Hydrogen bonding : N–H···O interactions stabilize crystal packing, verified via Olex2 visualization .

Q. What in vitro assays are suitable for evaluating the anti-inflammatory activity of this compound?

  • Cytokine inhibition : Measure IL-6 and TNF-α suppression in LPS-stimulated RAW 264.7 macrophages using ELISA (IC₅₀ values <10 µM suggest potency) .
  • COX-2 selectivity : Compare inhibition of COX-2 vs. COX-1 enzymes via fluorometric assays (selectivity ratios >20:1 indicate therapeutic potential) .
  • NF-κB pathway analysis : Luciferase reporter assays in HEK293T cells quantify transcriptional activity modulation .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets like COX-2 or serotonin receptors?

  • Docking studies : Use AutoDock Vina or Schrödinger Glide to simulate interactions with COX-2 (PDB: 5KIR). Key findings:
    • Sulfonamide oxygen forms hydrogen bonds with Arg120 and Tyr355 .
    • Indole methyl groups occupy hydrophobic pockets (Leu352, Val523), enhancing binding energy (ΔG < −8 kcal/mol) .
  • MD simulations : GROMACS trajectories (100 ns) assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .

Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

  • Assay standardization : Normalize results using internal controls (e.g., celecoxib for COX-2) and replicate experiments across cell lines (e.g., THP-1 vs. RAW 264.7) .
  • Metabolic stability : Evaluate compound degradation in liver microsomes (e.g., human S9 fractions) to identify artifacts from metabolite interference .
  • Off-target screening : Profile activity against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .

Q. How can regioselective functionalization of the indole core enhance pharmacological properties?

  • Electrophilic substitution : Bromination at C3 using NBS in DMF introduces halogens for further cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
  • Mannich reactions : Introduce aminoalkyl groups at C7 via formaldehyde/piperidine, improving water solubility (logP reduction by 0.5–1.0 units) .
  • Click chemistry : Azide-alkyne cycloaddition at the benzenesulfonamide para-position adds triazole moieties for PET tracer development .

Q. What analytical techniques validate purity and stability under varying storage conditions?

  • HPLC-DAD/MS : Monitor degradation products (e.g., hydrolyzed sulfonamide) using C18 columns (ACN/0.1% formic acid gradient). Purity >95% required for in vivo studies .
  • Thermogravimetric analysis (TGA) : Decomposition onset >200°C confirms thermal stability for lyophilized formulations .
  • Light sensitivity : UV-Vis spectroscopy (λ = 254 nm) tracks photodegradation; amber vials and antioxidants (e.g., BHT) mitigate instability .

Methodological Challenges

Q. How to design SAR studies for optimizing potency against dual targets (e.g., COX-2 and 5-HT receptors)?

  • Scaffold diversification : Synthesize analogs with substituents at indole C3 (electron-withdrawing groups) and sulfonamide para-position (bulky aryl groups) .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity (e.g., methyl groups enhance COX-2 inhibition by 1.5-fold) .
  • In vivo validation : Zebrafish models assess anti-inflammatory/antidepressant synergy (dose range: 10–50 mg/kg) .

Q. What crystallographic software parameters ensure accurate refinement of disordered structures?

  • SHELXL constraints : Use PART instructions and EXYZ/SADI commands to model disorder in methyl groups or solvent molecules .
  • ADPs (anisotropic displacement parameters) : Refine non-H atoms anisotropically; apply ISOR restraints for high thermal motion regions .
  • Twinned data : HKLF5 format in SHELXL handles twinning ratios (e.g., BASF 0.35 for hemihedral twins) .

Q. How to address low solubility in aqueous buffers for in vivo pharmacokinetic studies?

  • Co-solvent systems : Use 10% DMSO/10% Cremophor EL in saline for intravenous administration .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) to enhance bioavailability (AUC increase by 3-fold) .
  • Prodrug design : Introduce phosphate esters at the indole nitrogen, hydrolyzed in vivo by alkaline phosphatase .

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